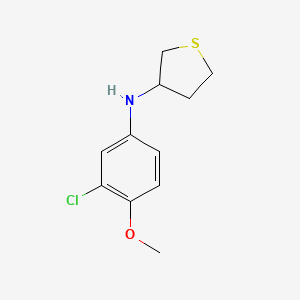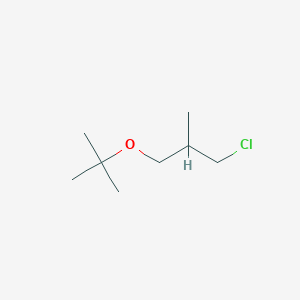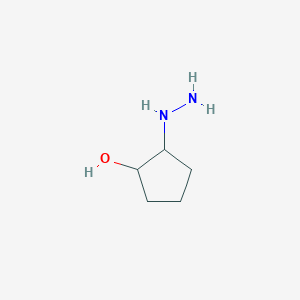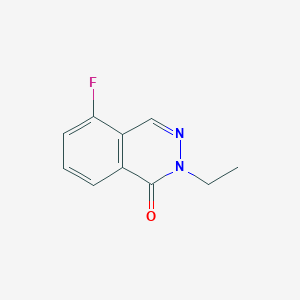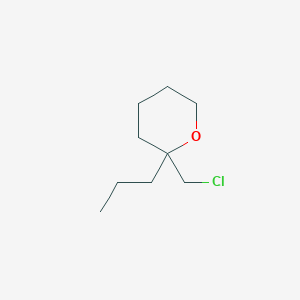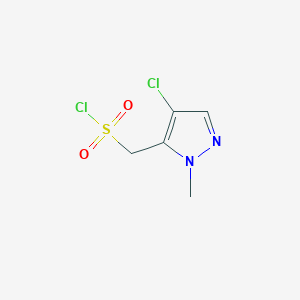
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a methanesulfonyl chloride group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the chlorination of a pyrazole derivative followed by the introduction of the methanesulfonyl chloride group. One common method involves the reaction of 4-chloro-1-methylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, catalysts such as palladium or copper, and solvents like dichloromethane or toluene. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl or alkyl-aryl compounds .
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and as a reagent in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial and fungal strains, as well as potential cytotoxic effects on cancer cells .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its reactivity and ability to form stable derivatives make it a valuable intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl morpholine
- 4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl piperidine
- 4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl phenyl
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in synthesis and research .
Properties
Molecular Formula |
C5H6Cl2N2O2S |
|---|---|
Molecular Weight |
229.08 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-9-5(3-12(7,10)11)4(6)2-8-9/h2H,3H2,1H3 |
InChI Key |
WOXKJQJCGKAGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



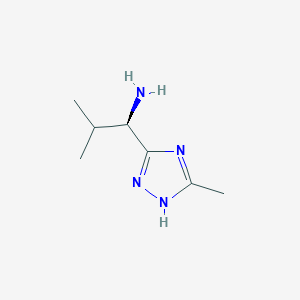
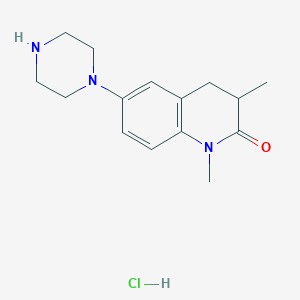

![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)


![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
